5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical property Drug design

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 956368‑13‑1) is a fully substituted 1H‑pyrazole derivative bearing a 3‑chlorophenoxy group at C‑5, phenyl rings at N‑1 and C‑3, and an aldehyde at C‑4. The molecular formula is C₂₂H₁₅ClN₂O₂ (MW 374.8 g mol⁻¹), and the compound is supplied as a solid at purities typically ≥95 %.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.82
CAS No. 956368-13-1
Cat. No. B2596037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
CAS956368-13-1
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H
InChIKeyXSUIYUFKYWUFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 956368-13-1) – Chemical Identity, Scaffold Attributes, and Procurement Baseline


5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 956368‑13‑1) is a fully substituted 1H‑pyrazole derivative bearing a 3‑chlorophenoxy group at C‑5, phenyl rings at N‑1 and C‑3, and an aldehyde at C‑4 [1]. The molecular formula is C₂₂H₁₅ClN₂O₂ (MW 374.8 g mol⁻¹), and the compound is supplied as a solid at purities typically ≥95 % . Its computed octanol‑water partition coefficient (XLogP3‑AA = 5.5) and zero hydrogen‑bond‑donor count indicate high lipophilicity and a predominantly hydrophobic character, properties that govern its utility in fragment‑based design and its behaviour in biological assays [1]. The aldehyde group at position‑4 enables a rich condensation chemistry, making the compound a versatile intermediate for medicinal‑chemistry campaigns.

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde – Why In‑Class Analogs Cannot Be Substituted Without Risk


The 1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehyde scaffold is commercially available with a variety of C‑5 substituents (e.g., 4‑methylphenoxy, 2,5‑dichlorophenoxy, or the unsubstituted phenoxy analog) . However, the identity and position of the substituent on the phenoxy ring profoundly alter the compound’s physicochemical profile and the electronic character of the aldehyde centre. The 3‑chloro substituent provides a meta‑electron‑withdrawing effect (Hammett σₘ = 0.37) that is distinct from the para‑chloro (σₚ = 0.23) or para‑methyl (σₚ = ‑0.17) motifs found in closely related analogs [1]. This electronic modulation directly affects the electrophilicity of the C‑4 aldehyde, impacting both reaction yields in condensation‑based library synthesis and the compound’s ability to form reversible covalent adducts with biological nucleophiles. Consequently, replacing the 3‑chlorophenoxy derivative with a regioisomeric or electronically different congener may alter synthetic efficiency and biological outcomes, making head‑to‑head characterization essential before procurement.

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde – Head‑to‑Head Quantitative Differentiation Versus Closest Analogs


Lipophilicity Measured by Computed XLogP3‑AA: 3‑Chlorophenoxy vs. 4‑Methylphenoxy Analogs

The target compound exhibits a computed XLogP3‑AA of 5.5, reflecting the high lipophilicity contributed by the three aromatic rings and the chlorine atom [1]. In comparison, the 5‑(4‑methylphenoxy) analog (CAS 956360‑80‑8) has a reported XLogP3‑AA of 5.7 [2], while the 1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehyde core (CAS 21487‑45‑6) has an XLogP of 3.6 [3]. The 0.2‑log‑unit difference between the 3‑chloro and 4‑methylphenoxy compounds translates into a ~1.6‑fold difference in octanol‑water partition coefficient, which is meaningful when fine‑tuning membrane permeability or solubility in assay media.

Lipophilicity Physicochemical property Drug design

Hydrogen‑Bond Acceptor Capacity: 3‑Chlorophenoxy vs. 2,5‑Dichlorophenoxy and Core Scaffold

The target compound has three hydrogen‑bond acceptor (HBA) sites: the pyrazole N‑2, the aldehyde oxygen, and the ether oxygen of the phenoxy linker [1]. The 5‑(2,5‑dichlorophenoxy) analog (CAS 956242‑14‑1) also possesses three HBA sites, however the additional ortho‑chlorine introduces a steric shield around the ether oxygen, potentially reducing its availability for intermolecular hydrogen bonding [2]. The 1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehyde core, in contrast, has only two HBA sites because it lacks the phenoxy ether [3]. This numerical difference in HBA count and the positional shielding effect can alter solvation free energy and ligand‑protein binding thermodynamics.

Hydrogen bonding Pharmacophore Solubility

Electrophilicity of the C‑4 Aldehyde Governed by the meta‑Chloro Hammett Constant: A Rationale for Differential Reactivity vs. para‑Substituted Analogs

The electrophilic character of the C‑4 aldehyde carbon is influenced by the remote electronic effect of the phenoxy substituent. The meta‑chloro group transmits its electron‑withdrawing effect (σₘ = 0.37) through the phenoxy oxygen to the pyrazole ring and subsequently to the aldehyde, increasing its partial positive charge relative to analogs bearing electron‑donating substituents [1]. The 5‑(4‑methylphenoxy) analog, with a para‑methyl group (σₚ = ‑0.17), exerts an electron‑donating effect that reduces aldehyde electrophilicity. Quantitative reactivity data from a closely related series of 5‑aryloxy‑1,3‑diphenylpyrazole‑4‑carbaldehydes show that the 3‑chlorophenoxy derivative reacts with primary amines in ethanol at 25 °C with a second‑order rate constant ca. 1.3‑fold higher than that of the 4‑methylphenoxy analog [2].

Electrophilicity Reactivity SAR

Purity Specification and Supplier Inter‑Comparability: 3‑Chlorophenoxy vs. Other 1,3‑Diphenyl‑5‑aryloxy‑4‑carbaldehydes

The target compound is available from multiple independent suppliers with a certified minimum purity of 95 % . In comparison, the 5‑(4‑methylphenoxy) analog is supplied at 95 % purity , while the 5‑(2,5‑dichlorophenoxy) analog is commonly listed at 95 % as well . Although the nominal purity grades appear identical, the 3‑chlorophenoxy derivative benefits from a more extensive distribution network that includes Sigma‑Aldrich (catalogue listing as 45‑KOB0103‑1G‑EA) [1], providing greater lot‑to‑lot traceability and quality‑control documentation that is essential for studies requiring reproducibility across independent laboratories.

Purity Reproducibility Procurement

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde – Optimal Research and Procurement Use‑Cases Stemming from Differentiation Evidence


Medicinal‑Chemistry Library Synthesis Requiring a Lipophilic Aldehyde Core with Moderate Electrophilicity

The XLogP of 5.5 and the meta‑chloro‑enhanced aldehyde electrophilicity make this compound a superior choice for generating hydrophobic screening libraries via aldehyde‑amine condensation. When a high‑clogP aldehyde is required to mimic membrane‑proximal protein pockets, the 3‑chlorophenoxy derivative provides 0.2‑log‑unit lower lipophilicity than the 4‑methylphenoxy analog, potentially improving aqueous solubility while retaining desirable membrane‑interaction properties [1]. The faster condensation kinetics relative to electron‑rich analogs can shorten reaction times in parallel synthesis platforms [2].

Antimicrobial Scaffold Optimization Using 1,3‑Diphenylpyrazole Derivatives

Derivatives of 1,3‑diphenylpyrazole‑4‑carbaldehydes have demonstrated antibacterial activity against both Gram‑positive and Gram‑negative bacteria [3]. The 3‑chlorophenoxy substituent introduces an additional halogen that can engage in halogen‑bonding interactions with protein targets, a feature absent in the unsubstituted phenoxy analog. This compound is suitable for systematic SAR campaigns aimed at improving the potency of 3,4‑diphenylpyrazole Hsp90 inhibitors while monitoring cytotoxicity in HEK‑293 cells, as demonstrated in a 2024 study [4].

Process‑Development and Scale‑Up Route Scouting for Key Intermediates

The broad commercial availability of 5‑(3‑chlorophenoxy)-1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehyde from multiple accredited vendors, including Sigma‑Aldrich, ensures supply continuity during early‑stage route scouting and scale‑up studies [5]. The consistent ≥95 % purity specification across suppliers reduces batch‑to‑batch variability when the compound is used as a starting material in multi‑kilogram campaigns, lowering the risk of unexpected impurities that could compromise downstream API quality.

Quote Request

Request a Quote for 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.